VU0467485

Description

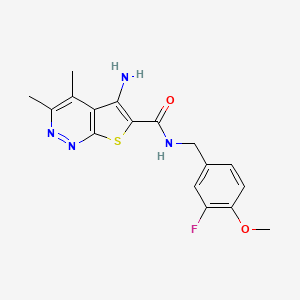

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNHDIWHQGVWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of VU0467485: A Technical Guide for Researchers

An In-depth Whitepaper on a Promising M4 Positive Allosteric Modulator

Introduction

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3][4] The discovery of VU0467485 represents a significant advancement in the pursuit of novel therapeutics for schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental evaluation of VU0467485, intended for researchers, scientists, and drug development professionals.

The M4 receptor has emerged as a key target for the treatment of psychosis, primarily due to its role in modulating dopamine levels in brain regions implicated in schizophrenia. Unlike traditional antipsychotics that directly target dopamine receptors, M4 PAMs offer a novel mechanism of action by enhancing the effect of the endogenous neurotransmitter, acetylcholine. This approach is hypothesized to provide antipsychotic efficacy with a potentially improved side-effect profile.

Discovery and Structure-Activity Relationship (SAR)

The discovery of VU0467485 was the result of an extensive lead optimization campaign aimed at identifying a potent and selective M4 PAM with favorable pharmacokinetic properties. The starting point for this effort was a previously identified M4 PAM, VU0152100. Through systematic chemical modifications and biological screening, researchers at Vanderbilt University and AstraZeneca developed a series of compounds, ultimately leading to the identification of VU0467485 (designated as compound 6c in the primary literature).

A critical aspect of the optimization process was to address species differences in potency and to improve metabolic stability and central nervous system (CNS) penetration. The structure-activity relationship (SAR) studies revealed that the thieno[2,3-c]pyridazine core was optimal for M4 PAM activity. Modifications to the benzylamine portion of the molecule were explored to enhance potency and drug-like properties.

Synthesis of VU0467485

The synthesis of VU0467485 is a two-step process starting from commercially available materials.

Experimental Protocol: Synthesis of VU0467485

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (Intermediate 2)

-

Reagents: 3-chloro-5,6-dimethylpyridazin-4-carbonitrile (1), methyl thioglycolate, methanol, 1 M aqueous sodium hydroxide.

-

Procedure:

-

To a microwave vial, add 3-chloro-5,6-dimethylpyridazin-4-carbonitrile (1), methyl thioglycolate, and methanol.

-

Add 1 M aqueous sodium hydroxide.

-

Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes.

-

After cooling, the resulting precipitate is collected by filtration to yield sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (2). The reported average yield is 78%.

-

Step 2: Synthesis of N-((2-fluorophenyl)methyl)-3,4-dimethyl-5-aminothieno[2,3-c]pyridazine-6-carboxamide (VU0467485)

-

Reagents: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (2), (2-fluorophenyl)methanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DMF (N,N-Dimethylformamide), DIEA (N,N-Diisopropylethylamine).

-

Procedure:

-

In a reaction vessel, dissolve intermediate 2 in DMF.

-

Add (2-fluorophenyl)methanamine, HATU, and DIEA.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The final product, VU0467485, is purified by preparative HPLC. The reported yields for this type of amide coupling range from 45 to 92%.

-

Figure 1. Synthetic workflow for VU0467485.

Biological Evaluation: In Vitro Pharmacology

The in vitro pharmacological profile of VU0467485 was characterized through a series of assays to determine its potency, selectivity, and mechanism of action at the M4 receptor.

Calcium Mobilization Assay

A key assay used to determine the potency of M4 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation. Since M4 receptors are Gαi/o-coupled, they do not directly signal through calcium mobilization. Therefore, the assay is performed in Chinese Hamster Ovary (CHO) cells co-expressing the human or rat M4 receptor and a promiscuous G-protein, Gqi5, which couples to the calcium signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: CHO cells stably expressing the human or rat M4 receptor and Gqi5 are cultured in standard media.

-

Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed with assay buffer. VU0467485, diluted to various concentrations, is added to the wells.

-

Agonist Stimulation: After a short pre-incubation with the compound, a sub-maximal (EC20) concentration of acetylcholine (ACh) is added to stimulate the M4 receptor.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The EC50 values are calculated from the concentration-response curves.

Table 1: In Vitro Potency of VU0467485 at M4 Receptors

| Species | EC50 (nM) |

| Human M4 | 78.8 |

| Rat M4 | 26.6 |

| Dog M4 | 87 |

| Cynomolgus Monkey M4 | 102 |

VU0467485 demonstrated potent activity at M4 receptors across multiple species with no significant species differences, a key attribute for a preclinical candidate. It acts as a true PAM, being inactive in the absence of acetylcholine. In the presence of an EC20 concentration of ACh, VU0467485 potentiates the M4 response in a concentration-dependent manner. Furthermore, it was found to be highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).

Pharmacokinetics (DMPK)

The drug metabolism and pharmacokinetics (DMPK) profile of VU0467485 was evaluated in vitro and in vivo to assess its suitability for further development.

Table 2: In Vitro DMPK Profile of VU0467485

| Parameter | Species | Value |

| CYP450 Inhibition (IC50) | Human | > 30 µM (for 3A4, 2D6, 2C9, 1A2) |

| Plasma Protein Binding (fu) | Rat | 0.031 |

| Human | 0.054 | |

| Cynomolgus Monkey | 0.091 | |

| Brain Homogenate Binding (fu,br) | Rat | 0.037 |

VU0467485 displayed a clean cytochrome P450 inhibition profile and moderate plasma protein binding across species.

Table 3: In Vivo Pharmacokinetic Parameters of VU0467485 in Rats (3 mg/kg, p.o.)

| Parameter | Value |

| Cmax | 1.2 µM |

| AUC(0-inf) | 3.8 µM*h |

| t1/2 | 4.2 h |

In vivo studies in rats demonstrated that VU0467485 has good oral bioavailability and moderate to high CNS penetration, essential properties for a centrally acting therapeutic agent.

In Vivo Efficacy

The antipsychotic-like activity of VU0467485 was evaluated in a preclinical rodent model of schizophrenia, the amphetamine-induced hyperlocomotion (AHL) model.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

-

Acclimation: Rats are acclimated to the testing environment.

-

Compound Administration: VU0467485 (at various doses) or vehicle is administered orally.

-

Amphetamine Challenge: After a set pre-treatment time, rats are challenged with a subcutaneous injection of d-amphetamine to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Locomotor activity is recorded using automated activity chambers.

-

Data Analysis: The ability of VU0467485 to reverse the amphetamine-induced increase in locomotor activity is quantified.

VU0467485 dose-dependently reversed amphetamine-induced hyperlocomotion in rats, demonstrating in vivo efficacy in a model predictive of antipsychotic activity.

Mechanism of Action and Signaling Pathway

VU0467485 acts as a positive allosteric modulator of the M4 receptor. This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine. By binding to this allosteric site, VU0467485 enhances the affinity and/or efficacy of acetylcholine at the M4 receptor.

In the context of schizophrenia, the therapeutic hypothesis is that enhancing M4 receptor signaling in the striatum can normalize the hyperdopaminergic state associated with psychosis. Activation of M4 receptors on cholinergic interneurons is thought to reduce acetylcholine release, which in turn modulates dopamine release from dopaminergic neurons.

Figure 2. Proposed M4 receptor signaling pathway in schizophrenia.

Conclusion

VU0467485 is a potent and selective M4 PAM with a promising preclinical profile. Its discovery validates the M4 receptor as a viable target for the treatment of schizophrenia and provides a valuable tool for further research into the role of muscarinic receptors in neuropsychiatric disorders. The favorable DMPK properties and in vivo efficacy of VU0467485 have positioned it as a significant lead compound in the development of a new generation of antipsychotic drugs. This technical guide provides a foundational understanding of VU0467485 for researchers dedicated to advancing the field of neuroscience and drug discovery.

References

The M4 Positive Allosteric Modulator VU0467485: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). As a PAM, VU0467485 does not activate the M4 receptor directly but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action offers a promising therapeutic strategy for conditions such as schizophrenia, where M4 receptor activation is thought to have antipsychotic effects.[1] This technical guide provides an in-depth overview of the mechanism of action of VU0467485, including its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Pharmacology

The potency and selectivity of VU0467485 have been extensively characterized through in vitro pharmacological assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of VU0467485 at M4 Receptors

| Species | Receptor | Assay Type | EC50 (nM) | % ACh Max Potentiation | Reference |

| Human | M4 | Calcium Mobilization | 78.8 | 80.6 ± 0.7 | [1] |

| Rat | M4 | Calcium Mobilization | 26.6 | 68.7 ± 3.4 | [1] |

| Dog | M4 | Calcium Mobilization | 87 | 49 | [1] |

| Cynomolgus Monkey | M4 | Calcium Mobilization | 102 | 74 |

Table 2: Selectivity Profile of VU0467485 Against Other Muscarinic Receptors

| Species | Receptor Subtype | Activity | Reference |

| Human | M1, M2, M3, M5 | > 30 µM (inactive) | |

| Rat | M1, M2, M3, M5 | > 10 µM (inactive) |

Table 3: In Vivo Pharmacokinetics of VU0467485 in Rats (3 mg/kg, p.o.)

| Parameter | Value | Reference |

| Cmax | 1.2 µM | |

| AUC(0-inf) | 3.8 µM·h | |

| t1/2 | 4.2 hours |

Signaling Pathways

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. As a positive allosteric modulator, VU0467485 enhances acetylcholine-mediated activation of this pathway.

Primary Signaling Pathway: Gi/o-Mediated Inhibition of Adenylyl Cyclase

Activation of the M4 receptor by acetylcholine, potentiated by VU0467485, leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation.

References

VU0467485 M4 PAM: A Technical Guide

Introduction: VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] As an M4 PAM, VU0467485 enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than activating the receptor directly. This mechanism offers a promising therapeutic approach for conditions such as schizophrenia, by potentiating M4 signaling in the brain.[3] This technical guide provides a comprehensive overview of VU0467485, including its pharmacological properties, experimental protocols, and relevant signaling pathways, aimed at researchers and drug development professionals.

Core Pharmacological Data

The following tables summarize the key quantitative data for VU0467485, compiled from in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of VU0467485

| Parameter | Species | Value | Notes |

| EC50 | Human M4 | 78.8 nM | Potentiation of an EC20 concentration of acetylcholine. |

| Rat M4 | 26.6 nM | Potentiation of an EC20 concentration of acetylcholine. | |

| Dog M4 | 87 nM | ||

| Cynomolgus Monkey M4 | 102 nM | ||

| Selectivity | Human M1, M2, M3, M5 | > 30 µM | |

| Rat M1, M2, M3, M5 | > 30 µM | ||

| Binding Affinity (KB) | Human M4 | 944 nM | Estimated from a progressive fold-shift assay. |

| Cooperativity (αβ) | Human M4 | 134 | Indicates strong positive cooperativity with acetylcholine. |

Table 2: In Vivo Pharmacokinetics of VU0467485 in Rat

| Parameter | Dose | Value |

| Cmax | 3 mg/kg (p.o.) | 1.2 µM |

| AUC0-inf | 3 mg/kg (p.o.) | 3.8 µM·h |

| t1/2 | 3 mg/kg (p.o.) | 4.2 hours |

| CNS Penetration (Kp) | Not Specified | 0.31 - 1.0 |

| Unbound Brain to Unbound Plasma Ratio (Kp,uu) | Not Specified | 0.37 - 0.84 |

Signaling Pathways and Mechanism of Action

VU0467485 acts as a positive allosteric modulator at the M4 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M4 receptor involves coupling to the Gi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the modulation of downstream cellular processes.

The in vitro characterization of VU0467485 was conducted using a common experimental approach for Gi/o-coupled receptors. In this setup, the M4 receptor is co-expressed with a chimeric G-protein, Gqi5, in a host cell line (e.g., CHO cells). This chimeric protein allows the Gi/o-coupled receptor to signal through the Gq pathway, leading to the mobilization of intracellular calcium upon receptor activation. This calcium flux can be readily measured using fluorescent dyes, providing a robust and high-throughput method for assessing compound activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are representative methodologies for the in vitro and in vivo characterization of VU0467485.

In Vitro Calcium Mobilization Assay

This protocol is a representative method for assessing the activity of M4 PAMs using a cell-based calcium mobilization assay.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells, stably co-transfected with the human or rat M4 receptor and the chimeric G-protein Gqi5, are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom assay plates at a density optimized for a confluent monolayer on the day of the assay.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C.

-

Compound Preparation: VU0467485 and other test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in assay buffer.

-

Assay Procedure:

-

An EC20 concentration of acetylcholine is added to the wells to establish a baseline level of M4 receptor activation.

-

The plate is then transferred to a fluorescence imaging plate reader (FLIPR).

-

The test compound (VU0467485) is added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.

-

-

Data Analysis: The increase in fluorescence, corresponding to calcium mobilization, is used to determine the EC50 of the PAM. Data are typically normalized to the maximum response induced by a saturating concentration of acetylcholine.

In Vivo Amphetamine-Induced Hyperlocomotion Model

This in vivo model is used to assess the antipsychotic-like potential of compounds.

-

Animals: Male Sprague-Dawley rats are used for these studies. The animals are housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food and water.

-

Apparatus: Locomotor activity is monitored in open-field chambers equipped with infrared photobeams to track the movement of the animals.

-

Procedure:

-

Rats are habituated to the open-field chambers for a set period (e.g., 30 minutes).

-

VU0467485 is administered orally (p.o.) at various doses (e.g., 1-10 mg/kg).

-

After a predetermined pretreatment time, amphetamine (a psychostimulant that induces hyperlocomotion) is administered subcutaneously (s.c.).

-

Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).

-

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified. The ability of VU0467485 to reduce amphetamine-induced hyperlocomotion is indicative of its potential antipsychotic efficacy.

Experimental and Drug Discovery Workflow

The discovery and characterization of VU0467485 likely followed a structured workflow, from initial screening to in vivo evaluation.

References

The Structure-Activity Relationship of VU0467485: A Comprehensive Technical Guide for M4 PAM Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VU0467485, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. VU0467485 has emerged as a significant tool compound and a preclinical candidate for the treatment of schizophrenia.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of neuroscience and drug development.

Core Structure-Activity Relationship of VU0467485 and Analogs

The discovery of VU0467485 (designated as compound 6c in the primary literature) was the result of an optimization campaign focused on a series of 5-amino-thieno[2,3-c]pyridazine derivatives.[1] The SAR exploration centered on modifications of the amide substituent of the core structure. The following table summarizes the key quantitative data for VU0467485 and its analogs, highlighting the impact of structural changes on M4 PAM potency.

| Compound | R Group | hM4 PAM EC50 (nM) | rM4 PAM EC50 (nM) |

| 6a | Phenyl | >10000 | >10000 |

| 6b | 4-Fluorophenyl | 1080 | 1020 |

| 6c (VU0467485) | 2-Fluorophenyl | 78.8 | 26.6 |

| 6d | 3-Fluorophenyl | 216 | 134 |

| 6e | 2,4-Difluorophenyl | 115 | 64.9 |

| 6f | Cyclohexyl | 2130 | 1160 |

| 6g | Pyridin-2-yl | 1630 | 1130 |

Data extracted from ACS Med. Chem. Lett. 2017, 8, 2, 233–238.[1]

The data clearly indicates a steep SAR, with the position of the fluorine substituent on the phenyl ring playing a critical role in potency. The ortho-fluoro substitution in VU0467485 (6c) provided the most potent compound in the series at the human M4 receptor. Interestingly, many analogs, including VU0467485, exhibited slightly higher potency at the rat M4 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of VU0467485.

In Vitro M4 PAM Potency: Calcium Mobilization Assay

This assay is fundamental to determining the potency of M4 PAMs. Since the M4 receptor canonically couples to Gi, which inhibits adenylyl cyclase, a chimeric receptor system is used to elicit a calcium response.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a chimeric G protein (Gqi5).

Protocol:

-

Cell Plating: CHO cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

Compound Addition: Test compounds are serially diluted and added to the cells. The plates are incubated for a short period (typically 2-5 minutes) to allow for compound equilibration.

-

Agonist Stimulation: A sub-maximal (EC20) concentration of acetylcholine (the endogenous agonist) is added to the wells to stimulate the M4 receptor.

-

Signal Detection: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to acetylcholine. EC50 values are calculated from the concentration-response curves using a four-parameter logistic equation.

In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion (AHL) Model

This preclinical model is used to assess the antipsychotic-like activity of compounds.

Animal Model: Male Sprague-Dawley rats.

Protocol:

-

Acclimation: Animals are acclimated to the testing environment (e.g., open-field chambers) for a designated period.

-

Compound Administration: VU0467485 or vehicle is administered orally (p.o.) at varying doses (e.g., 1-10 mg/kg).

-

Psychostimulant Challenge: After a set pre-treatment time, animals are challenged with a subcutaneous (s.c.) injection of d-amphetamine (e.g., 0.75 mg/kg) to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Locomotor activity is recorded for a specified duration (e.g., 60 minutes) using automated activity monitors that track beam breaks.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A statistically significant reduction in amphetamine-induced hyperlocomotion compared to the vehicle-treated group indicates antipsychotic-like efficacy.

Visualizing the Molecular Landscape

M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by acetylcholine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators like VU0467485 do not activate the receptor directly but potentiate the effect of acetylcholine, enhancing this signaling cascade.

References

- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of VU0467485: A Technical Guide

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] This technical guide provides an in-depth overview of its pharmacological properties, experimental methodologies used for its characterization, and its potential as a therapeutic agent, particularly in the context of schizophrenia.[1][3]

Core Mechanism of Action

VU0467485 functions as a positive allosteric modulator, meaning it does not activate the M4 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine (ACh). This allosteric modulation leads to a potentiation of the M4 receptor's downstream signaling pathways. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By enhancing the effect of ACh, VU0467485 can restore or augment M4 receptor signaling, which is thought to be beneficial in conditions like schizophrenia where dopaminergic pathways, modulated by M4 receptors, are dysregulated.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of VU0467485.

In Vitro Potency

| Species | Receptor | Assay Type | EC50 |

| Human | M4 | Calcium Mobilization | 78.8 nM |

| Rat | M4 | Calcium Mobilization | 26.6 nM |

| Dog | M4 | Calcium Mobilization | 87 nM |

| Cynomolgus Monkey | M4 | Calcium Mobilization | 102 nM |

In Vitro Selectivity

VU0467485 demonstrates high selectivity for the M4 receptor over other muscarinic subtypes.

| Species | Receptor Subtype | Activity |

| Human | M1, M2, M3, M5 | EC50 > 30 µM |

| Rat | M1, M2, M3, M5 | EC50 > 30 µM |

| Dog | M2 | EC50 > 30 µM |

| Cynomolgus Monkey | M2 | EC50 > 30 µM |

Pharmacokinetic Profile

| Parameter | Species | Value |

| Cmax (3 mg/kg, p.o.) | Rat | 1.2 µM |

| AUC0-inf (3 mg/kg, p.o.) | Rat | 3.8 µM·h |

| Elimination t1/2 | Rat | 4.2 hours |

| CNS Penetration (Kp) | Rat | 0.31 - 1.0 |

| Unbound Brain to Plasma Ratio (Kp,uu) | Rat | 0.37 - 0.84 |

| Permeability (Caco-2 Papp) | 31 x 10-6 cm/s | |

| P-gp Substrate | No (ER = 1.4 in MDCK-MDR1) |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and selectivity of M4 PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by VU0467485 in cells expressing the M4 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4 muscarinic acetylcholine receptor. To facilitate a calcium readout from the Gi/o-coupled M4 receptor, a chimeric G-protein, Gqi5, is often co-expressed.

Protocol:

-

Cell Culture: CHO cells are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: A sub-threshold (EC20) concentration of acetylcholine is added to the wells, followed by varying concentrations of VU0467485.

-

Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation) and changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured, and concentration-response curves are generated to calculate the EC50 values for VU0467485.

In Vivo Behavioral Models

VU0467485 has been evaluated in rodent models of schizophrenia to assess its antipsychotic-like activity.

1. Amphetamine-Induced Hyperlocomotion (AHL) Model:

Objective: To determine if VU0467485 can reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine levels.

Protocol:

-

Acclimation: Rats are acclimated to the testing environment (e.g., open-field arenas).

-

Dosing: Animals are pre-treated with either vehicle or varying doses of VU0467485 via oral gavage (p.o.).

-

Amphetamine Challenge: After a set pre-treatment time, animals are administered amphetamine (e.g., 0.75 mg/kg, s.c.) to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Immediately following the amphetamine challenge, locomotor activity (e.g., distance traveled, rearing) is recorded for a specified duration.

-

Data Analysis: The locomotor activity of the VU0467485-treated groups is compared to the vehicle-treated group to assess the reversal of amphetamine-induced hyperlocomotion. A dose-dependent reversal is indicative of antipsychotic-like efficacy.

2. MK-801-Induced Hyperlocomotion Model:

Objective: To assess the ability of VU0467485 to reverse hyperlocomotion induced by MK-801, an NMDA receptor antagonist that models certain aspects of schizophrenia.

Protocol:

-

Acclimation: Similar to the AHL model, rats are acclimated to the testing arenas.

-

Dosing: Rats are pre-treated with vehicle or VU0467485 (e.g., 10-30 mg/kg, p.o.).

-

MK-801 Challenge: Following the pre-treatment period, animals are administered MK-801 (e.g., 0.18 mg/kg, s.c.).

-

Locomotor Activity Monitoring: Locomotor activity is recorded and quantified.

-

Data Analysis: The effect of VU0467485 on MK-801-induced hyperlocomotion is analyzed by comparing the treated groups to the vehicle control group.

Signaling Pathway Modulation

As an M4 PAM, VU0467485 modulates the canonical Gi/o signaling pathway. The potentiation of ACh binding to the M4 receptor enhances the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunits can modulate other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Summary and Conclusion

VU0467485 is a well-characterized M4 positive allosteric modulator with robust in vitro potency across multiple species and demonstrated in vivo efficacy in preclinical models of schizophrenia. Its high selectivity for the M4 receptor over other muscarinic subtypes suggests a favorable side effect profile compared to non-selective muscarinic agonists. The compound possesses a good pharmacokinetic profile, including CNS penetration, making it a valuable tool for studying M4 receptor pharmacology and a promising lead compound for the development of novel antipsychotic drugs. The detailed pharmacological data and established experimental protocols provide a solid foundation for further research and development in this area.

References

- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0467485: A Technical Guide for Schizophrenia Research Professionals

An In-depth Analysis of a Promising M4 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of VU0467485, a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4), for researchers, scientists, and drug development professionals in the field of schizophrenia. VU0467485 has demonstrated a promising preclinical profile, suggesting its potential as a novel therapeutic agent for the treatment of psychosis.

Core Mechanism of Action

VU0467485 acts as a positive allosteric modulator at the M4 receptor.[1][2][3] This means it does not directly activate the receptor but enhances the response of the receptor to its endogenous ligand, acetylcholine.[4] By binding to a site on the M4 receptor distinct from the acetylcholine binding site, VU0467485 increases the receptor's affinity and/or efficacy for acetylcholine.[4] The M4 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In the context of schizophrenia, the activation of M4 receptors, particularly in the striatum, is thought to modulate dopamine release, a key neurotransmitter implicated in the pathophysiology of the disorder.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for VU0467485, providing a clear comparison of its in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Potency of VU0467485

| Species/Receptor | Assay Type | Parameter | Value (nM) |

| Human M4 | Calcium Mobilization (PAM activity) | EC₅₀ | 78.8 |

| Rat M4 | Calcium Mobilization (PAM activity) | EC₅₀ | 26.6 |

| Dog M4 | Calcium Mobilization (PAM activity) | EC₅₀ | 87 |

| Cynomolgus Monkey M4 | Calcium Mobilization (PAM activity) | EC₅₀ | 102 |

Table 2: In Vitro Selectivity of VU0467485

| Receptor Subtype (Human) | Activity |

| M1 | Inactive |

| M2 | > 30,000 nM |

| M3 | Inactive |

| M5 | Inactive |

Table 3: In Vivo Pharmacokinetics of VU0467485 in Rats (3 mg/kg, p.o.)

| Parameter | Value | Unit |

| Cₘₐₓ | 1.2 | µM |

| AUC₀-inf | 3.8 | µM·h |

| t₁/₂ | 4.2 | hours |

Table 4: In Vivo Efficacy of VU0467485 in Preclinical Models of Schizophrenia

| Model | Species | Endpoint | Dose (mg/kg, p.o.) | % Reversal |

| Amphetamine-Induced Hyperlocomotion | Rat | Locomotor Activity | 10 | 43.2 |

| MK-801-Induced Hyperlocomotion | Rat | Locomotor Activity | 30 | 41.1 |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Calcium Mobilization Assay

This protocol is used to determine the positive allosteric modulator activity of VU0467485 at the M4 receptor.

Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a chimeric G-protein (Gqi5) are used to enable a calcium response.

-

Cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, and a selection antibiotic.

-

For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

Assay Procedure:

-

The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

After incubation, the dye solution is removed, and the cells are washed with the assay buffer.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

VU0467485 is added at various concentrations and incubated for a short period.

-

An EC₂₀ concentration of acetylcholine is then added to stimulate the M4 receptors.

-

Fluorescence is measured continuously to record the calcium flux.

Data Analysis:

-

The peak fluorescence response is measured and normalized to the baseline.

-

The data are then plotted as a percentage of the maximal response to a saturating concentration of acetylcholine.

-

The EC₅₀ value, representing the concentration of VU0467485 that produces 50% of its maximal potentiating effect, is calculated using a four-parameter logistic equation.

Amphetamine-Induced Hyperlocomotion in Rats

This is a widely used preclinical model to assess the antipsychotic-like activity of a compound.

Animals and Housing:

-

Male Sprague-Dawley rats are typically used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Experimental Procedure:

-

Rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors) for a set period before the experiment.

-

On the test day, animals are pre-treated with either vehicle or VU0467485 via oral gavage (p.o.).

-

After a specific pre-treatment time (e.g., 30-60 minutes), rats are administered amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes) immediately following amphetamine administration.

Data Analysis:

-

The total locomotor activity is calculated for each animal.

-

The percentage reversal of amphetamine-induced hyperlocomotion by VU0467485 is calculated by comparing the activity of the VU0467485-treated group to the vehicle- and amphetamine-treated control groups.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects.

MK-801-Induced Hyperlocomotion in Rats

This model assesses the efficacy of a compound in a state of NMDA receptor hypofunction, which is thought to be relevant to the pathophysiology of schizophrenia.

Animals and Housing:

-

Similar to the amphetamine-induced hyperlocomotion model, male Sprague-Dawley or Wistar rats are commonly used.

Experimental Procedure:

-

Animals are habituated to the testing chambers.

-

On the day of the experiment, rats are administered vehicle or VU0467485 (p.o.).

-

Following the pre-treatment period, the NMDA receptor antagonist MK-801 (dizocilpine; e.g., 0.1-0.3 mg/kg, i.p. or s.c.) is administered to induce hyperlocomotion.

-

Locomotor activity is then recorded for a specified duration.

Data Analysis:

-

The total locomotor activity is quantified for each treatment group.

-

The ability of VU0467485 to reverse the MK-801-induced hyperlocomotion is calculated and statistically analyzed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to VU0467485's mechanism and evaluation.

References

- 1. Targeting New Pathways for the Treatment of Schizophrenia | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of VU0467485: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3][4] As a PAM, VU0467485 does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[5] This mechanism of action has positioned VU0467485 as a significant research tool and a potential therapeutic agent, particularly in the context of neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of VU0467485, including its potency, selectivity, and mechanism of action, supported by detailed experimental protocols and visual diagrams.

Core Pharmacological Data

The in vitro activity of VU0467485 has been primarily assessed through functional assays measuring its ability to potentiate acetylcholine-mediated responses at M4 receptors. The following tables summarize the key quantitative data from these studies.

Table 1: Potency of VU0467485 at M4 Receptors

| Species | Assay Type | Parameter | Value (nM) | Reference |

| Human | Calcium Mobilization | EC50 | 78.8 | |

| Rat | Calcium Mobilization | EC50 | 26.6 | |

| Dog | Calcium Mobilization | EC50 | 87 | |

| Cynomolgus Monkey | Calcium Mobilization | EC50 | 102 |

EC50 (Half-maximal effective concentration) values were determined in the presence of an EC20 concentration of acetylcholine.

Table 2: Selectivity Profile of VU0467485

VU0467485 exhibits high selectivity for the M4 receptor over other human and rat muscarinic receptor subtypes (M1, M2, M3, and M5).

| Receptor Subtype (Human) | Activity | Reference |

| M1 | Inactive | |

| M2 | > 30,000 nM (EC50) | |

| M3 | Inactive | |

| M5 | Inactive |

| Receptor Subtype (Rat) | Activity | Reference |

| M1 | Inactive | |

| M2 | > 30,000 nM (EC50) | |

| M3 | Inactive | |

| M5 | Inactive |

Furthermore, in a broad ancillary pharmacology panel of 200 targets, VU0467485 showed no significant off-target activities at concentrations up to 10 µM, with the exception of a 1.2 µM IC50 at the rat GABAA receptor in a radioligand binding assay. It was also found to be inactive in a functional hERG assay at 11 µM and against a larger cardiac ion channel panel (IC50s > 33 µM).

Table 3: Allosteric Properties of VU0467485 at the Human M4 Receptor

| Parameter | Value | Description | Reference |

| Maximal Fold Shift | ~45-fold | The maximal leftward shift of the acetylcholine concentration-response curve induced by 10 µM VU0467485. | |

| Affinity (pKB) | 6.025 | The negative logarithm of the molar concentration of VU0467485 that occupies 50% of the allosteric sites. This corresponds to a KB of 944 nM. | |

| Cooperativity (log αβ) | 2.1 | A measure of the extent to which the binding of VU0467485 and acetylcholine influence each other's affinity. An αβ value of 134 indicates strong positive cooperativity. | |

| Intrinsic Efficacy (log τB) | 5.1 | A measure of the ability of VU0467485 to activate the receptor in the absence of an orthosteric agonist (allosteric agonism). This value indicates significant intrinsic efficacy. |

Signaling Pathways and Experimental Workflows

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of M4 receptors by acetylcholine, potentiated by VU0467485, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The diagram below illustrates this signaling cascade.

Caption: M4 receptor signaling pathway potentiated by VU0467485.

Experimental Workflow: In Vitro Calcium Mobilization Assay

The potency and selectivity of VU0467485 were primarily determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the respective muscarinic receptor subtypes. To facilitate the measurement of M4 (a Gi/o-coupled receptor) activity via calcium flux, the cells were co-transfected with a chimeric G-protein, such as Gqi5.

Caption: Workflow for a typical calcium mobilization assay.

Detailed Experimental Protocols

While specific, detailed step-by-step protocols are proprietary to the research institutions, the following represents a generalized protocol for the in vitro characterization of a muscarinic PAM like VU0467485, based on published methodologies.

Cell Culture

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors are used. For Gi/o-coupled receptors like M4, cells are often co-transfected with a chimeric G-protein (e.g., Gqi5) to enable coupling to the phospholipase C pathway and subsequent measurement of intracellular calcium mobilization.

-

Maintenance: Cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Calcium Mobilization Assay

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density optimized for a confluent monolayer on the day of the assay.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: After dye loading, the dye solution is removed, and cells are washed with assay buffer. The test compound, VU0467485, is serially diluted and added to the wells. The plates are incubated for a short period (e.g., 2-5 minutes) at room temperature.

-

Agonist Stimulation: An EC20 concentration of acetylcholine is prepared in assay buffer and added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation). Fluorescence is typically measured before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence is normalized to the maximal response induced by a saturating concentration of acetylcholine. The EC50 values for VU0467485 are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Fold-Shift Assay

To determine the allosteric parameters of VU0467485, a fold-shift assay is performed.

-

Protocol: The calcium mobilization assay protocol is followed, but instead of using a fixed concentration of acetylcholine, full concentration-response curves for acetylcholine are generated in the absence and presence of increasing fixed concentrations of VU0467485.

-

Data Analysis: The resulting acetylcholine concentration-response curves are analyzed to determine the leftward shift in the acetylcholine EC50 at each concentration of VU0467485. This data can then be fitted to the operational model of allosterism to calculate the affinity (KB), cooperativity (αβ), and intrinsic efficacy (τB) of the allosteric modulator.

Conclusion

VU0467485 is a well-characterized in vitro tool compound that serves as a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Its favorable pharmacological profile, including high potency across multiple species and excellent selectivity against other muscarinic receptor subtypes, makes it an invaluable asset for studying the physiological roles of the M4 receptor and for the development of novel therapeutics for neuropsychiatric disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tocris.com [tocris.com]

- 5. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

VU0467485 and muscarinic acetylcholine receptor 4

An In-Depth Technical Guide to VU0467485 and the M4 Muscarinic Acetylcholine Receptor

Introduction

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex. Its activation by the endogenous ligand acetylcholine leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity through its coupling to Gi/o proteins. The M4 receptor is a key therapeutic target for several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.

VU0467485 is a potent and selective positive allosteric modulator (PAM) of the M4 receptor. As a PAM, VU0467485 does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine. This property makes it a valuable tool for studying the physiological roles of the M4 receptor and a promising lead compound for the development of novel therapeutics with improved side-effect profiles compared to orthosteric agonists. This guide provides a comprehensive overview of the pharmacological properties of VU0467485, detailed experimental protocols for its characterization, and a description of the M4 receptor signaling pathways.

Pharmacological Profile of VU0467485

The pharmacological effects of VU0467485 have been characterized through a variety of in vitro assays. The data presented below summarizes its potency, efficacy, and selectivity for the M4 receptor.

In Vitro Potency and Efficacy

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | CHO-K1 | Calcium Mobilization (FLIPR) | 31 nM | |

| EC50 | CHO-K1 | GTPγS Binding | 130 nM | |

| Fold Shift (Acetylcholine) | CHO-K1 | Calcium Mobilization (FLIPR) | ~14-fold |

Selectivity Profile

VU0467485 exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes.

| Receptor Subtype | Assay Type | Activity | Reference |

| M1 | Calcium Mobilization | Inactive | |

| M2 | GTPγS Binding | Inactive | |

| M3 | Calcium Mobilization | Inactive | |

| M5 | Calcium Mobilization | Inactive |

Key Experimental Protocols

The characterization of VU0467485 involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors or, in the case of Gi/o-coupled receptors like M4, through the use of a chimeric G protein (e.g., Gαqi5).

Materials:

-

CHO-K1 cells stably expressing the human M4 receptor and a chimeric G protein.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Probenecid.

-

VU0467485.

-

Acetylcholine.

Procedure:

-

Cell Plating: Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye solution containing probenecid. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of VU0467485 and acetylcholine in assay buffer.

-

FLIPR Measurement:

-

Place the cell plate in the FLIPR instrument.

-

Add VU0467485 to the wells and incubate for a specified time (e.g., 15 minutes).

-

Add acetylcholine at a concentration that elicits a sub-maximal response (e.g., EC20).

-

Measure the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration to determine the EC50.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified as a measure of receptor activation.

Materials:

-

Cell membranes prepared from cells expressing the M4 receptor.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

-

GDP.

-

[35S]GTPγS.

-

VU0467485.

-

Acetylcholine.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, VU0467485, and acetylcholine.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination of Reaction: Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated and plotted against the compound concentration to determine the EC50 and the maximal stimulation (Emax).

M4 Receptor Signaling Pathways

The M4 receptor primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs).

Caption: M4 receptor signaling pathway.

Experimental Workflow for a Calcium Mobilization Assay

The following diagram illustrates the workflow for a typical calcium mobilization assay used to characterize M4 PAMs.

Caption: Calcium mobilization assay workflow.

Conclusion

VU0467485 is a well-characterized, potent, and selective M4 positive allosteric modulator. Its ability to enhance the effect of the endogenous agonist acetylcholine without direct receptor activation makes it an invaluable research tool for elucidating the complex roles of the M4 receptor in the central nervous system. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery. The continued study of compounds like VU0467485 will undoubtedly contribute to the development of novel and more effective treatments for a range of neurological and psychiatric disorders.

VU0467485: A Technical Guide to CNS Penetration and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and bioavailability of VU0467485 (also known as AZ13713945), a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). The data presented herein is critical for understanding the potential of VU0467485 as a preclinical candidate for the treatment of schizophrenia and other CNS disorders.[1][2][3][4]

Core Pharmacokinetic and CNS Distribution Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of VU0467485, as well as its ability to penetrate the CNS.

Table 1: In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Profile of VU0467485[1]

| Parameter | Species/System | Value |

| CYP450 Inhibition (IC50) | Human Hepatic Microsomes | > 30 µM (for 3A4, 2D6, 2C9, 1A2) |

| CYP450 Induction (EC50) | Cryopreserved Human Hepatocytes | > 50 µM (for 3A4, 1A2, 2B6) |

| Plasma Protein Binding (fu,plasma) | Rat | 0.031 |

| Human | 0.054 | |

| Cynomolgus Monkey | 0.091 | |

| Brain Tissue Binding (fu,br) | Rat Brain Homogenate | 0.037 |

| Predicted Hepatic Clearance (CLhep) | Rat | 73 mL/min/kg |

| Human | 26 mL/min/kg | |

| Cynomolgus Monkey | 38 mL/min/kg | |

| P-glycoprotein (P-gp) Substrate | MDCK-MDR1 cells | No (ER = 1.4) |

| Apparent Permeability (Papp) | Caco-2 cells | 31 × 10⁻⁶ cm/s |

| Aqueous Solubility (pH 7.4) | 2.4 µM |

Table 2: In Vivo Pharmacokinetic Parameters of VU0467485

| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC₀-inf (µM·h) | t₁/₂ (h) | F (%) |

| Rat | 3 | p.o. | 1.2 | - | 3.8 | 4.2 | High |

| Dog | 3 | p.o. | - | - | - | - | Low |

| Cynomolgus Monkey | - | - | - | - | - | - | - |

Data for dog and cynomolgus monkey were reported as showing low bioavailability in dog, with specific parameters not fully detailed in the provided search results.

Table 3: CNS Penetration of VU0467485

| Species | Kp (Total Brain:Plasma) | Kp,uu (Unbound Brain:Unbound Plasma) |

| Rat | 0.31 - 1.0 | 0.37 - 0.84 |

| Dog | 0.31 - 1.0 | 0.37 - 0.84 |

Table 4: Predicted Human Pharmacokinetics of VU0467485

| Parameter | Predicted Value |

| Clearance (CL) | 3.7 - 8.9 mL/min/kg |

| Volume of Distribution (Vss) | 1.5 - 2.1 L/kg |

| Half-life (t₁/₂) | 1.9 - 6.6 h |

| Oral Bioavailability (F) | 71% |

| Absorption Rate Constant (ka) | 0.55 h⁻¹ |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.

In Vitro DMPK Assays

-

CYP450 Inhibition: Assays were conducted using human hepatic microsomes. The IC50 values for major CYP isoforms (3A4, 2D6, 2C9, 1A2) were determined to assess the potential for drug-drug interactions.

-

CYP450 Induction: Cryopreserved human hepatocytes were utilized to evaluate the potential of VU0467485 to induce the expression of key CYP enzymes (3A4, 1A2, 2B6).

-

Plasma and Brain Protein Binding: Equilibrium dialysis was employed to determine the fraction of unbound drug (fu) in plasma from different species and in rat brain homogenate. This is critical for understanding the pharmacologically active concentration of the compound.

-

Permeability and P-gp Efflux: Caco-2 cell monolayers were used to assess the apparent permeability (Papp) of VU0467485. The efflux ratio (ER) was determined in MDCK-MDR1 cells to evaluate if the compound is a substrate for the P-glycoprotein transporter, a key component of the blood-brain barrier.

In Vivo Pharmacokinetic Studies

-

Animals: Studies were conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.

-

Dosing: For oral administration (p.o.), VU0467485 (as a mono-HCl salt) was formulated as a suspension in 0.1% Tween 80 and 0.5% methylcellulose in water. Intravenous (i.v.) formulations were also used to determine absolute bioavailability.

-

Sample Collection and Analysis: Blood samples were collected at various time points post-dosing. Plasma was separated, and drug concentrations were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t₁/₂, and oral bioavailability (F%).

CNS Penetration Studies

-

Animals: Brain distribution studies were performed in rats and dogs.

-

Sample Collection: At specific time points after dosing, animals were euthanized, and both brain and blood samples were collected.

-

Analysis: Drug concentrations in plasma and brain homogenates were quantified by LC-MS/MS.

-

Calculation of Kp and Kp,uu:

-

The total brain-to-plasma concentration ratio (Kp) was calculated as the total drug concentration in the brain divided by the total drug concentration in the plasma.

-

The unbound brain-to-plasma concentration ratio (Kp,uu) was calculated using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain). This parameter is a more accurate indicator of the drug's ability to reach its target in the CNS.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of VU0467485.

Caption: Simplified signaling pathway of an M4 positive allosteric modulator (PAM).

Caption: Experimental workflow for pharmacokinetic and CNS penetration studies.

References

- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 4. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of VU0467485

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] As a PAM, VU0467485 does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine. The M4 receptor is a G-protein coupled receptor that, upon activation, typically signals through the Gi/o pathway, leading to neuronal inhibition.[4] This mechanism has garnered significant interest for the development of novel antipsychotic therapies. Preclinical studies have demonstrated the efficacy of VU0467485 in rodent models of schizophrenia, suggesting its potential as a therapeutic candidate.

These application notes provide detailed protocols for the in vivo evaluation of VU0467485 in two common rodent models of psychosis-like behavior: amphetamine-induced hyperlocomotion (AHL) and MK-801-induced hyperlocomotion.

Signaling Pathway of M4 Receptor Activation

The M4 muscarinic acetylcholine receptor is predominantly coupled to the Gi/o family of G-proteins. Positive allosteric modulation of the M4 receptor by VU0467485 enhances the binding of acetylcholine (ACh), leading to a more robust activation of the receptor. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect of this pathway is a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability and neurotransmitter release. In the striatum, a key brain region implicated in psychosis, M4 receptors are located on cholinergic interneurons and their activation inhibits the release of acetylcholine, which in turn modulates dopamine release, providing a mechanism for the antipsychotic-like effects of M4 PAMs.

Caption: M4 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for VU0467485 from in vivo studies in rats.

Table 1: Pharmacokinetic Parameters of VU0467485 in Sprague-Dawley Rats

| Parameter | Value |

| Dose | 3 mg/kg, oral (mono-HCl salt) |

| Cmax | 1.2 µM |

| AUC0-inf | 3.8 µM·h |

| t1/2 (elimination) | 4.2 hours |

| Bioavailability (F%) | High |

| CNS Penetration (Kp) | 0.31 - 1.0 |

| CNS Penetration (Kp,uu) | 0.37 - 0.84 |

Table 2: Efficacy of VU0467485 in Preclinical Models of Schizophrenia in Rats

| Model | Psychostimulant | VU0467485 Dose Range (oral) | Outcome |

| Amphetamine-Induced Hyperlocomotion (AHL) | Amphetamine (0.75 mg/kg, s.c.) | 1 - 10 mg/kg | Dose-dependent reversal of hyperlocomotion |

| MK-801-Induced Hyperlocomotion | MK-801 (0.18 mg/kg, s.c.) | 10 - 30 mg/kg | Dose-dependent reversal of hyperlocomotion |

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion (AHL) Model

This protocol assesses the potential antipsychotic-like activity of VU0467485 by measuring its ability to reverse hyperlocomotion induced by amphetamine in rats.

Materials:

-

VU0467485

-

d-Amphetamine sulfate

-

Vehicle for VU0467485: 0.5% methylcellulose and 0.1% Tween 80 in sterile water

-

Saline (0.9% NaCl)

-

Male Sprague-Dawley rats (250-350 g)

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Habituation:

-

For 2-3 consecutive days, handle the rats and allow them to habituate to the testing room for at least 60 minutes.

-

On each of these days, place the rats in the open-field activity chambers for 30-60 minutes to acclimate them to the environment.

-

-

Drug Preparation:

-

Prepare a suspension of VU0467485 in the vehicle (0.5% methylcellulose, 0.1% Tween 80 in water). The concentration should be calculated based on the desired dose and a dosing volume of 1-2 mL/kg.

-

Dissolve d-amphetamine sulfate in saline.

-

-

Experimental Day:

-

Transport rats to the testing room and allow them to acclimate for at least 60 minutes.

-

Administer VU0467485 (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.).

-

60 minutes after VU0467485/vehicle administration, administer amphetamine (0.75 mg/kg) or saline subcutaneously (s.c.).

-

Immediately place the rats in the open-field chambers and record locomotor activity for 90 minutes.

-

-

Data Analysis:

-

Quantify locomotor activity (e.g., total distance traveled, ambulatory counts) in 5- or 10-minute bins.

-

Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Caption: Amphetamine-Induced Hyperlocomotion Workflow.

Protocol 2: MK-801-Induced Hyperlocomotion Model

This model evaluates the efficacy of VU0467485 in a non-dopaminergic model of psychosis-like behavior induced by the NMDA receptor antagonist MK-801.

Materials:

-

VU0467485

-

MK-801 (dizocilpine maleate)

-

Vehicle for VU0467485: 0.5% methylcellulose and 0.1% Tween 80 in sterile water

-

Saline (0.9% NaCl)

-

Male Sprague-Dawley rats (250-350 g)

-

Open-field activity chambers

Procedure:

-

Habituation:

-

Follow the same habituation procedure as described in Protocol 1.

-

-

Drug Preparation:

-

Prepare a suspension of VU0467485 as described in Protocol 1.

-

Dissolve MK-801 in saline.

-

-

Experimental Day:

-

Acclimate rats to the testing room for at least 60 minutes.

-

Administer VU0467485 (e.g., 10, 30 mg/kg) or vehicle orally (p.o.).

-

60 minutes after VU0467485/vehicle administration, administer MK-801 (0.18 mg/kg) or saline subcutaneously (s.c.).

-

Immediately place the rats in the open-field chambers and record locomotor activity for at least 90 minutes. Peak hyperactivity induced by MK-801 is typically observed around 30 minutes post-injection.

-

-

Data Analysis:

-

Analyze the locomotor activity data as described in Protocol 1.

-

Caption: MK-801-Induced Hyperlocomotion Workflow.

References

- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU0467485 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1][2] As a PAM, VU0467485 does not activate the M4 receptor directly but potentiates the effect of the endogenous ligand, acetylcholine. This mechanism offers a more nuanced modulation of cholinergic signaling compared to orthosteric agonists. The M4 receptor is a key G protein-coupled receptor (GPCR) in the central nervous system, and its activation is a promising therapeutic strategy for the treatment of psychosis and cognitive deficits associated with neuropsychiatric disorders such as schizophrenia.[3][4] Preclinical studies in rodent models have demonstrated the antipsychotic-like and cognitive-enhancing potential of VU0467485, making it a valuable research tool for investigating the role of M4 receptor modulation in brain function and disease.[3]

These application notes provide detailed protocols for the use of VU0467485 in common rodent models of psychosis and cognitive dysfunction.

Data Presentation

In Vitro Potency and Selectivity of VU0467485

| Receptor | Species | EC50 (nM) | Assay Type |

| M4 | Rat | 26.6 | Calcium Mobilization |

| M4 | Human | 78.8 | Calcium Mobilization |

| M1, M2, M3, M5 | Human, Rat | >10,000 | Calcium Mobilization |

Data sourced from

Pharmacokinetic Properties of VU0467485 in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | t½ (h) |

| 3 | 1.2 | 0.5 | 3.8 | 4.2 |

| 10 | 1.8 (plasma), 0.56 (brain) | 1.5 | Not Reported | Not Reported |

Data sourced from

Signaling Pathways

The M4 muscarinic acetylcholine receptor primarily couples to the Gi/o family of G proteins. Upon activation by acetylcholine, and potentiation by VU0467485, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

References

- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for VU0467485 in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of VU0467485, a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). The following sections detail its mechanism of action, summarize key quantitative data, and provide detailed protocols for its application in both in vitro and in vivo preclinical models of schizophrenia.

Mechanism of Action

VU0467485 acts as a positive allosteric modulator of the M4 receptor.[1][2] This means it does not directly activate the receptor itself but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. By binding to a site on the M4 receptor distinct from the acetylcholine binding site, VU0467485 increases the receptor's affinity for acetylcholine and/or its efficacy in signal transduction. The M4 receptor is a G protein-coupled receptor that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This modulatory action is believed to be responsible for its antipsychotic-like effects observed in preclinical studies.[1]

M4 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the M4 muscarinic acetylcholine receptor and the modulatory role of VU0467485.

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic and efficacy data for VU0467485.

Table 1: In Vitro Potency of VU0467485

| Receptor | Species | Assay Type | EC₅₀ (nM) |

| M4 | Human | Calcium Mobilization | 78.8 |

| M4 | Rat | Calcium Mobilization | 26.6 |

| M4 | Dog | Calcium Mobilization | 87 |

| M4 | Cynomolgus Monkey | Calcium Mobilization | 102 |

| M1, M2, M3, M5 | Human & Rat | Calcium Mobilization | > 30,000 |

Data compiled from preclinical studies.

Table 2: Rat Pharmacokinetic Parameters of VU0467485 (3 mg/kg, p.o.)

| Parameter | Value |

| Cₘₐₓ (µM) | 1.2 |

| Tₘₐₓ (h) | Not Reported |

| AUC₀-inf (µM·h) | 3.8 |

| t₁/₂ (h) | 4.2 |

Data represents mean values.

Table 3: In Vivo Efficacy of VU0467485 in Amphetamine-Induced Hyperlocomotion (AHL) Model in Rats

| Dose (mg/kg, p.o.) | % Reversal of AHL |

| 10 | 43.2 |

This was reported as the minimum effective dose (MED).

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for M4 PAM Activity

This protocol describes how to assess the potency and selectivity of VU0467485 as an M4 PAM using a calcium mobilization assay in a recombinant cell line.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a chimeric G-protein (e.g., Gqi5) to couple to the calcium pathway.

-

Cell culture medium (e.g., Ham's F-12) with appropriate supplements.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Acetylcholine (ACh).

-

VU0467485.

-

384-well black, clear-bottom assay plates.

-

Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the CHO-M4 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a dye loading solution of Fluo-4 AM in assay buffer.

-

Remove the cell culture medium from the wells.

-

Add the dye loading solution to each well and incubate for 60 minutes at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of VU0467485 in assay buffer.

-

Prepare an EC₂₀ concentration of acetylcholine in assay buffer. This is a sub-maximal concentration that will be potentiated by the PAM.

-

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate into the fluorescence plate reader.

-

Add the VU0467485 dilutions to the wells and incubate for 2-5 minutes.

-

Add the EC₂₀ concentration of acetylcholine to the wells.

-

Measure the fluorescence signal for at least 60-90 seconds.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

-

Normalize the data to the response of a maximal acetylcholine concentration.

-

Plot the response against the concentration of VU0467485 and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

Protocol 2: Amphetamine-Induced Hyperlocomotion (AHL) in Rats

This protocol is a widely used preclinical model to evaluate the potential antipsychotic activity of a compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

VU0467485.

-

d-amphetamine.

-

Vehicle for VU0467485 (e.g., 20% β-cyclodextrin).

-

Vehicle for amphetamine (e.g., 0.9% saline).

-

Open-field activity chambers equipped with infrared beams to measure locomotor activity.